N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a benzo[b]thiophene moiety and a 1,2,3-triazole ring. The influence of these moieties on binding affinity has been studied in related compounds .Physical and Chemical Properties Analysis
Thiophene, a component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research on similar compounds, such as benzo[b]thiophen derivatives and 1,2,3-triazoles, highlights their utility in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. For instance, Thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, leading to the creation of diverse pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Similarly, synthetic approaches have been developed for 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, showcasing the versatile applications of such compounds in generating novel heterocyclic frameworks (Sabnis & Rangnekar, 1990).
Pharmacological Applications
Compounds featuring the triazole moiety, closely related to the chemical , have been studied for their pharmacological properties . For instance, 1,2,4-Triazole derivatives have been explored for their potential as angiotensin II antagonists , indicating a significant interest in triazole compounds for cardiovascular drug development (Ashton et al., 1993). Moreover, benzotriazole derivatives have been synthesized and analyzed for their electrochromic properties , suggesting applications beyond pharmacology, into materials science for developing novel electronic and optical materials (Yiĝitsoy et al., 2011).
In Vitro and In Vivo Studies
The in vitro and in vivo studies of benzothiazole and triazole derivatives underline their utility in drug development processes . Notably, compounds synthesized from 1H-benzo[d][1,2,3] triazole have been characterized for their antibacterial, antifungal, and antimycobacterial activities , offering promising leads for new antimicrobial agents (Pandya et al., 2019).
Future Directions
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as in “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Related compounds with a benzo[b]thiophen-2-yl structure have been shown to have affinity towards 5-ht 1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
It is suggested that the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions may impact the binding affinity of related compounds .
Biochemical Pathways
Compounds that interact with 5-ht 1a serotonin receptors can influence a variety of physiological functions and may be implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
Related compounds have been shown to display micromolar affinity towards 5-ht 1a sites .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(16-15(20)13-8-19(2)18-17-13)7-11-9-21-14-6-4-3-5-12(11)14/h3-6,8-10H,7H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUXBOPPBYBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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